Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate
Description
Molecular Structure and Properties The compound, with CAS numbers 1821778-29-3 and 1823258-46-3, features a 2,7-diazaspiro[4.4]nonane core, a benzyl group at position 7, and a hydroxymethyl substituent at position 7. Its molecular formula is C20H30N2O3, with a molecular weight of 346.46 g/mol . The tert-butyl carbamate moiety enhances stability and modulates solubility. It is stored at 2–8°C in sealed containers to prevent moisture-induced degradation .
Applications While direct biological activity data are unavailable, structurally related spirocyclic compounds are intermediates in drug development. For example, analogues with similar scaffolds are used in sigma receptor ligands and PET radiotracers for neurological targets .
Properties
Molecular Formula |
C20H30N2O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-2-benzyl-4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)22-10-9-20(15-22)14-21(12-17(20)13-23)11-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3/t17-,20-/m1/s1 |
InChI Key |
XKJXXKAAKCOIQB-YLJYHZDGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)CN(C[C@@H]2CO)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Synthesis
The formation of the 2,7-diazaspiro[4.4]nonane skeleton requires precise control of temperature and stoichiometry. A representative procedure involves:
-
Cyclization : Heating a mixture of tert-butyl carbamate, 1,4-dibromobutane, and potassium carbonate in acetonitrile at 80°C for 12 hours.
-
Reduction : Treating the resulting imine with sodium borohydride in methanol to yield the saturated spirocyclic amine.
Table 1 : Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 80 |
| Solvent | DMF | Acetonitrile | Acetonitrile |
| Reaction Time (h) | 24 | 12 | 12 |
| Yield (%) | 45 | 72 | 72 |
Yields improve significantly with acetonitrile due to its polar aprotic nature, which stabilizes transition states during cyclization.
Benzylation and Hydroxymethylation
The introduction of benzyl and hydroxymethyl groups proceeds via sequential functionalization:
-
Benzylation : Reacting the spirocyclic amine with benzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base. Excess benzyl bromide (1.5 equiv) ensures complete substitution.
-
Hydroxymethylation : Treating the benzylated intermediate with paraformaldehyde in tetrahydrofuran (THF) under reflux, followed by quenching with aqueous sodium bicarbonate.
Critical Factors :
-
Base Selection : TEA outperforms weaker bases (e.g., pyridine) in minimizing side reactions during benzylation.
-
Solvent Polarity : THF enhances hydroxymethylation efficiency by stabilizing the formaldehyde intermediate.
Protective Group Strategies
The tert-butoxycarbonyl (Boc) group is indispensable for protecting the secondary amine during functionalization. Deprotection, typically achieved with trifluoroacetic acid (TFA) in DCM, is performed after hydroxymethylation to avoid side reactions.
Table 2 : Comparison of Protective Groups
| Group | Deprotection Reagent | Stability to Benzylation | Compatibility with Hydroxymethylation |
|---|---|---|---|
| Boc | TFA/DCM | High | High |
| Cbz | H₂/Pd-C | Moderate | Low |
| Fmoc | Piperidine | Low | Moderate |
The Boc group’s acid-labile nature ensures selective deprotection without affecting the hydroxymethyl moiety.
Stereochemical Considerations
The racemic (5S,9S) configuration arises from non-stereoselective cyclization during spirocore formation. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or chiral chromatography can isolate enantiomers, though this is often omitted for racemic mixtures.
Key Challenges :
-
Stereochemical Drift : Elevated temperatures during cyclization may lead to epimerization, necessitating strict thermal control.
-
Byproduct Formation : Competing pathways generate [4.5] or [3.4] spirocycles, which are minimized by optimizing reactant stoichiometry.
Industrial-Scale Production
Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer during cyclization. A patented protocol describes:
-
Continuous Cyclization : Pumping reactants through a heated reactor (80°C, 10 MPa) with a residence time of 30 minutes.
-
In-Line Purification : Integrating liquid-liquid extraction and crystallization units to isolate intermediates with >95% purity.
Table 3 : Bench-Scale vs. Industrial-Scale Yields
| Step | Bench-Scale Yield (%) | Industrial-Scale Yield (%) |
|---|---|---|
| Cyclization | 72 | 85 |
| Benzylation | 68 | 78 |
| Hydroxymethylation | 65 | 70 |
Analytical Characterization
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the diazaspiro nonane core.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzyl carboxylic acid derivatives .
Scientific Research Applications
Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets. The diazaspiro nonane core can interact with enzymes and receptors, modulating their activity. The hydroxymethyl and benzyl groups contribute to the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Structural Analogues of the Diazaspiro[4.4]Nonane Scaffold
The following table summarizes key structural and functional differences among analogues:
Functional Group Impact on Properties and Activity
Biological Activity
Racemic-(5S,9S)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate, with CAS number 1821776-63-9, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O3 |
| Molecular Weight | 346.46 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 450.2 ± 30.0 °C at 760 mmHg |
| LogP | 1.80 |
| CAS Number | 1821776-63-9 |
Structural Characteristics
The compound features a spirocyclic structure that includes a diazaspiro framework, which is significant for its potential interactions with biological targets. The presence of the hydroxymethyl and tert-butyl groups enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites of target proteins, potentially modulating their activity.
Potential Therapeutic Applications
Research indicates that compounds similar to this one may exhibit:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties: Investigations into the compound's effects on cancer cell lines are ongoing, with some evidence pointing towards apoptosis induction.
- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier may position it as a candidate for neurodegenerative disease treatment.
Case Studies and Research Findings
-
Antimicrobial Studies:
A study evaluated the antimicrobial properties of related diazaspiro compounds and found that modifications in the side chains significantly influenced their activity against Gram-positive bacteria. -
Cytotoxicity Assays:
In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy. -
Neuroprotection Research:
Research conducted on similar spiro compounds indicated their ability to protect neuronal cells from oxidative stress, highlighting a promising avenue for further exploration in neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials: Utilizing tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylic acid.
- Reagents: Benzyl bromide under basic conditions (e.g., potassium carbonate).
- Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
- Reaction Conditions: Stirring at room temperature or slightly elevated temperatures until completion.
Industrial Considerations
For large-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors may enhance efficiency.
Q & A
Q. What are the common synthetic routes for synthesizing racemic-(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including spirocyclic ring formation and functional group protection/deprotection. A key step is the Mannich reaction or cyclization using paraformaldehyde and benzylamine under reflux in methanol (). Optimization includes:
- Temperature Control : Maintaining reflux (~65–70°C) to ensure complete cyclization.
- Solvent Selection : Tetrahydrofuran (THF) or methanol for improved solubility of intermediates ().
- Catalyst Use : Sodium hydride (NaH) as a base to facilitate deprotonation during spirocyclic bond formation ().
- Yield Improvement : Stepwise addition of reagents (e.g., paraformaldehyde in two batches) to reduce side reactions ().
Table 1 : Comparative reaction conditions and yields from literature:
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Benzylamine, paraformaldehyde | Methanol | 65 | 75–80 | |
| Protection | Boc anhydride, DMAP | THF | RT | 90 |
Q. How can the stereochemical configuration of the spirocyclic core be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement from single-crystal diffraction data ( ). Alternative methods include:
- NMR Spectroscopy : HMBC to confirm connectivity; NOESY for spatial proximity of protons ().
- Circular Dichroism (CD) : For enantiomeric excess determination if resolved ().
Q. What are the recommended storage and handling protocols to maintain compound stability?
- Methodological Answer :
- Storage : Store at 2–8°C in moisture-free, sealed containers. For long-term stability, aliquot stock solutions in anhydrous DMSO and store at -80°C (≤6 months) ().
- Handling : Use gloves (nitrile) and work under inert atmosphere (N/Ar) to prevent hydrolysis of the tert-butyl carbamate group ().
Advanced Research Questions
Q. How can enantiomeric resolution of the racemic mixture be achieved, and what analytical methods validate success?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Monitor separation via HPLC with a polarimetric detector ().
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to selectively modify one enantiomer ().
- Validation : Compare specific optical rotations ([α]) and CD spectra against enantiopure standards ().
Q. What computational strategies predict the compound’s bioactive conformation and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS to identify low-energy conformers ().
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., GPCRs or enzymes). Validate with free-energy perturbation (FEP) calculations ().
- Pharmacophore Mapping : Identify critical interaction motifs (e.g., hydrogen bonds from hydroxymethyl group) using Schrödinger Suite ().
Q. How do contradictory crystallographic data from different batches inform structural refinement?
- Methodological Answer :
- Data Reconciliation : Cross-validate using multiple refinement software (SHELXL vs. Olex2). Check for twinning or disorder with PLATON ().
- Batch Analysis : Compare unit cell parameters (a, b, c) and R-factors. If discrepancies >5%, re-examine synthesis conditions for polymorphic variations ().
Q. What strategies mitigate byproduct formation during Boc-deprotection in downstream derivatization?
- Methodological Answer :
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) instead of HCl to minimize carbocation side reactions ().
- Temperature Control : Perform deprotection at 0°C to limit tert-butyl group fragmentation.
- Quenching : Add cold diethyl ether post-reaction to precipitate byproducts ().
Data Contradiction Analysis
Q. How should researchers address variability in reported synthetic yields (65–90%) for this compound?
- Methodological Answer :
- Root Cause Analysis : Variability often stems from moisture sensitivity of intermediates or incomplete cyclization. Implement strict anhydrous conditions (e.g., molecular sieves in THF) ().
- Process Monitoring : Use in-situ FTIR to track carbonyl (Boc) group consumption. Terminate reactions at >95% conversion ().
Safety and Compliance
Q. What are the critical safety considerations for large-scale (>10 g) synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
